Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Overview
Description
“Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate” is likely a compound containing an ester group (-COO-) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with a suitable precursor for the 2,4-dioxobutanoate part of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The ester group could undergo reactions such as hydrolysis or reduction, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could impact its solubility in different solvents, while the fluorine atom could affect its reactivity .
Scientific Research Applications
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Synthesis of New Terphenyl Derivative
- Field : Organic Chemistry
- Application : This involves the synthesis of a new terphenyl derivative through oxidative aromatization of α,β-unsaturated cyclohexenone .
- Method : The process involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid .
- Results : The synthesized compound is well characterized by IR, NMR, LCMS and elemental analysis .
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Crystal and Molecular Structure Studies
- Field : Crystallography
- Application : This involves the study of the crystal and molecular structures of similar compounds .
- Method : The structures are confirmed by single crystal X-ray diffraction data .
- Results : The compounds crystallize in different space groups with varying unit cell parameters .
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Antiviral Activity
- Field : Pharmacology
- Application : Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity .
- Method : Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
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Synthesis of Pyrones
- Field : Organic Chemistry
- Application : Ethyl (4-fluorobenzoyl)acetate, a compound similar to the one you mentioned, has been used in the synthesis of pyrones .
- Method : This involves the cyclization of keto esters .
- Results : The resulting pyrones are important compounds in various fields, including medicinal chemistry .
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Synthesis of α-Acetoxy β-Amino Acid Derivatives
- Field : Organic Chemistry
- Application : Ethyl (4-fluorobenzoyl)acetate has also been used in the synthesis of α-acetoxy β-amino acid derivatives .
- Method : This involves a Lewis base catalyzed hydrosilylation .
- Results : The resulting α-acetoxy β-amino acid derivatives are important compounds in medicinal chemistry .
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Oxidative Cross-Coupling with Indoles
- Field : Organic Chemistry
- Application : Ethyl (4-fluorobenzoyl)acetate has been used in oxidative cross-coupling with indoles via dioxygen activation .
- Method : This involves the reaction of ethyl (4-fluorobenzoyl)acetate with indoles in the presence of a catalyst and oxygen .
- Results : The resulting compounds are important in various fields, including medicinal chemistry .
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Synthesis of Methylenecyclopentane Derivatives
- Field : Organic Chemistry
- Application : Ethyl (4-fluorobenzoyl)acetate has been used in Conia-ene reactions for the synthesis of methylenecyclopentane derivatives .
- Method : This involves the reaction of ethyl (4-fluorobenzoyl)acetate with a suitable alkene in the presence of a catalyst .
- Results : The resulting methylenecyclopentane derivatives are important in various fields, including medicinal chemistry .
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Preparation of Palladacycles
- Field : Organometallic Chemistry
- Application : 4-Fluorophenethylamine, a compound structurally similar to the one you mentioned, has been used in the preparation of palladacycles .
- Method : This involves the ortho-metalation of 4-Fluorophenethylamine, leading to complexes containing six-membered palladacycles .
- Results : These palladacycles are important in various fields, including catalysis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZSYCLOPEBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344400 | |
Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
CAS RN |
31686-94-9 | |
Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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